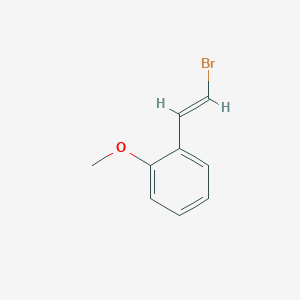

![molecular formula C21H18O5S B13494396 2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)

2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

m-Cresol purple, also known as metacresol purple or m-cresolsulfonphthalein, is a triarylmethane dye and a pH indicator. It is widely used in various scientific fields due to its ability to change color based on the pH of the solution it is in. This compound is particularly useful in spectrophotometric pH measurements and is employed in various applications, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of m-cresol purple involves a condensation reaction. One method includes stirring and heating 300 ml of dried m-cresol and 285 grams of benzene methane sulfonic acid anhydride for 0.5-1 hour at a temperature between 100°C and 105°C. After cooling the mixture to 90-100°C, 120 ml of phosphorus oxychloride and 120 grams of absolute zinc chloride are added. The mixture is then stirred for 6-8 hours at a constant temperature. The reaction product is refined by adding 300 ml of water, heating to 70-80°C, and slowly adding industrial sodium carbonate. The mixture is then filtered, and the filtrate is neutralized with hydrochloric acid to obtain the final product .

Industrial Production Methods: In industrial settings, m-cresol purple is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often refined to remove impurities and achieve the desired color change interval for pH indication .

Análisis De Reacciones Químicas

Types of Reactions: m-Cresol purple undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts vigorously with strong oxidizers and bases and can react violently with nitric acid, oleum, chlorosulfonic acid, metals, and strong acids .

Common Reagents and Conditions: Common reagents used in reactions with m-cresol purple include strong oxidizers, bases, and acids. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired chemical transformations .

Major Products Formed: The major products formed from reactions involving m-cresol purple depend on the specific reagents and conditions used. For example, when exposed to carbon dioxide, m-cresol purple undergoes a color change from purple to yellow due to the formation of carbonic acid .

Aplicaciones Científicas De Investigación

m-Cresol purple is widely used in scientific research due to its versatility as a pH indicator. It is employed in spectrophotometric pH measurements, particularly in saline and hypersaline media at sub-zero temperatures . Additionally, it is used to stain epithelial cells and proteins, making it valuable in biological and medical research . In chemistry, it serves as a capnographic indicator for detecting end-tidal carbon dioxide, ensuring successful tracheal intubation in emergency settings .

Mecanismo De Acción

The mechanism of action of m-cresol purple involves its ability to change color based on the pH of the solution. When exposed to carbon dioxide, it undergoes a color change from purple to yellow due to the formation of carbonic acid. This color change is a result of the compound’s molecular structure, which allows it to act as a pH indicator . The molecular targets and pathways involved include the interaction of m-cresol purple with hydrogen ions, leading to changes in its electronic structure and, consequently, its color .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to m-cresol purple include bromocresol purple, bromocresol green, and phenol red. These compounds also act as pH indicators and are used in various scientific applications .

Uniqueness: What sets m-cresol purple apart from these similar compounds is its specific pH range for color change. It operates in the pH ranges of 1.2-2.8 (red to yellow) and 7.4-9.0 (yellow to purple), making it particularly useful for applications requiring precise pH measurements in these ranges . Additionally, its ability to function in sub-zero temperatures and saline media further distinguishes it from other pH indicators .

Propiedades

Fórmula molecular |

C21H18O5S |

|---|---|

Peso molecular |

382.4 g/mol |

Nombre IUPAC |

2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26/h3-12,22H,1-2H3,(H,24,25,26)/b21-18- |

Clave InChI |

APQRURLENAYZRH-UZYVYHOESA-N |

SMILES isomérico |

CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)O |

SMILES canónico |

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)

![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)

![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)

![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)

![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)